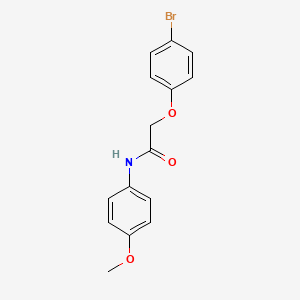![molecular formula C21H29N5O B5542438 1-methyl-4-(4-{[4-(1-methyl-1H-imidazol-2-yl)-1-piperidinyl]carbonyl}phenyl)piperazine](/img/structure/B5542438.png)
1-methyl-4-(4-{[4-(1-methyl-1H-imidazol-2-yl)-1-piperidinyl]carbonyl}phenyl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of related piperazine derivatives often involves multi-step chemical reactions, including cyclo condensations and Mannich reactions. For instance, a synthesis method for piperazine derivatives involves cyclo condensation of diacetyl, aromatic aldehyde, 2-(piperazin-1-yl)ethanamine, and ammonium acetate using SO4²⁻/Y2O3 as a catalyst in ethanol, which is then characterized by IR, 1H and 13C NMR, and mass spectral studies (Rajkumar et al., 2014).
Molecular Structure Analysis
The molecular structure of related compounds can be elucidated using various analytical techniques, including IR, NMR (1H, 13C), and mass spectrometry. These techniques help in determining the arrangement of atoms within the molecule and the nature of chemical bonds, contributing to the understanding of the compound's chemical behavior (Boddu et al., 2018).
Chemical Reactions and Properties
Chemical reactions involving piperazine derivatives can include nucleophilic additions and cycloadditions, leading to various biological activities. The reactivity of these compounds can be influenced by the presence of substituents on the piperazine ring, affecting their potential as therapeutic agents (Guna et al., 2009).
Physical Properties Analysis
The physical properties of piperazine derivatives, such as melting point, solubility, and crystal structure, can be determined through synthesis and characterization studies. These properties are crucial for understanding the compound's stability and suitability for formulation into pharmaceutical products (Kumar et al., 2017).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interaction with biological targets, are central to the development of piperazine derivatives as therapeutic agents. Studies involving the evaluation of anti-inflammatory and other biological activities provide insights into the compound's potential uses (Ahmed et al., 2017).
科学的研究の応用
Synthesis and Characterization :
- A study by Rajkumar, Kamaraj, and Krishnasamy (2014) described the synthesis of piperazine derivatives, including structures similar to the compound . They focused on a synthesis process using a four-component cyclo condensation method, providing insights into the molecular structure through spectral studies (Rajkumar, Kamaraj, & Krishnasamy, 2014).
Pharmaceutical Applications :
- A publication by Gan, Fang, and Zhou (2010) detailed the design and synthesis of azole-containing piperazine derivatives, which showed significant antibacterial and antifungal activities in vitro, suggesting potential applications in antimicrobial therapies (Gan, Fang, & Zhou, 2010).
- Boddu et al. (2018) explored the synthesis of N-phenyl-2-(2-((4-phenyl piperazin-1-yl) methyl)-1H-benzo[d] imidazol-1-yl) acetamides, which demonstrated potential as anticancer agents against various human cancer cell lines (Boddu et al., 2018).
Biological and Chemical Properties :
- Research by Perregaard et al. (1992) investigated piperidine and piperazine derivatives for their potential as central acting dopamine D-2 and serotonin 5-HT2 antagonists, which could be relevant for neuropharmacological applications (Perregaard et al., 1992).
- Patel, Karkhanis, and Patel (2019) studied the anti-inflammatory properties of some piperazine derivatives, potentially indicating applications in the treatment of inflammation-related conditions (Patel, Karkhanis, & Patel, 2019).
特性
IUPAC Name |
[4-(1-methylimidazol-2-yl)piperidin-1-yl]-[4-(4-methylpiperazin-1-yl)phenyl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29N5O/c1-23-13-15-25(16-14-23)19-5-3-18(4-6-19)21(27)26-10-7-17(8-11-26)20-22-9-12-24(20)2/h3-6,9,12,17H,7-8,10-11,13-16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQPLYIQYLZSNOD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=CC=C(C=C2)C(=O)N3CCC(CC3)C4=NC=CN4C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-fluoro-2-methyl-4-{[2-(4-methyl-1H-benzimidazol-2-yl)-1-pyrrolidinyl]carbonyl}quinoline](/img/structure/B5542356.png)
![3-methyl-N-(2-{[6-(2-methyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5542357.png)

![N-(5-phenylthieno[2,3-d]pyrimidin-4-yl)-beta-alanine](/img/structure/B5542380.png)


![1-benzyl-4-[(4-chlorophenyl)acetyl]piperazine](/img/structure/B5542395.png)

![6-bromo-3-[(dimethylamino)methyl]-2-methyl-4-quinolinol](/img/structure/B5542411.png)
![(1R*,3S*)-7-(3-allyl-4-methoxybenzoyl)-3-methoxy-3-methyl-7-azaspiro[3.5]nonan-1-ol](/img/structure/B5542418.png)
![8-fluoro-N-methyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-quinolinecarboxamide](/img/structure/B5542428.png)
![N,N-dimethyl-6-{4-[4-(2-pyrimidinyloxy)benzoyl]-1-piperazinyl}-3-pyridazinamine](/img/structure/B5542434.png)
![2-{[2-(2-methyl-2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]thio}-1,3-benzoxazole](/img/structure/B5542442.png)
